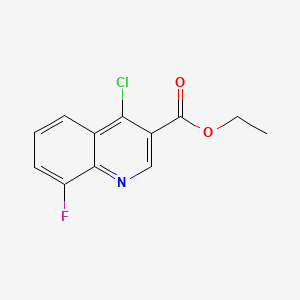

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBUGOGXQRAHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363160 | |

| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-90-9 | |

| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Introduction: A Privileged Scaffold in Modern Drug Discovery

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a highly functionalized heterocyclic compound built upon the quinoline core. The quinoline ring system is recognized in medicinal chemistry as a "privileged pharmacophore," a framework capable of binding to multiple biological targets, which has led to its incorporation into a vast array of therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[1][2] This specific derivative, featuring chloro and fluoro substituents, is a pivotal building block for the synthesis of advanced pharmaceutical agents. Its strategic placement of reactive sites—notably the activatable chlorine at the 4-position—makes it an exceptionally versatile intermediate for developing novel fluoroquinolone antibiotics and other targeted therapies.[3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

PART 1: Core Chemical and Physical Properties

The fundamental properties of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 56824-90-9 | [5][6][7] |

| Molecular Formula | C₁₂H₉ClFNO₂ | [5][6] |

| Molecular Weight | 253.66 g/mol | [5][6] |

| Appearance | White to off-white solid | [6][7] |

| Boiling Point | 332.1 ± 37.0 °C (Predicted) | [6][7] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Storage Conditions | 2–8°C, dry environment | [6][7] |

Spectroscopic Profile

The structural identity of the compound is unequivocally confirmed by its spectroscopic data. The ¹H NMR spectrum provides a clear diagnostic fingerprint.

-

¹H NMR (400 MHz, CDCl₃): δ 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), 1.54 (t, 3H).[5]

Additional spectral data, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various chemical suppliers and databases, which are essential for comprehensive characterization.[8]

PART 2: Synthesis and Mechanistic Insight

The synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a multi-step process that relies on classic and robust organic reactions. The overall pathway begins with the construction of the core quinolone ring system, followed by functional group manipulation.

Synthesis Workflow Diagram

Caption: Overall synthesis pathway from aniline to the target compound.

Step 1: Synthesis of the 4-Hydroxyquinoline Precursor via Gould-Jacobs Reaction

The foundational step is the Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core from an aniline derivative.[9][10] This reaction proceeds in two distinct stages: condensation and thermal cyclization.[11]

-

Causality: The choice of the Gould-Jacobs reaction is dictated by its reliability and effectiveness for anilines, providing direct access to the quinolone scaffold necessary for subsequent functionalization.[12] The reaction's high temperature requirement for cyclization can be managed with high-boiling solvents like Dowtherm A or through modern microwave-assisted protocols, which can enhance efficiency and yield.[11][12]

Detailed Protocol (Classical Thermal Method):

-

Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate via Thin Layer Chromatography (TLC).[11]

-

Solvent Addition: After the initial reaction, add a high-boiling inert solvent such as Dowtherm A.

-

Cyclization: Heat the reaction mixture to approximately 250°C to initiate the intramolecular 6-electron electrocyclization. This step results in the formation of the quinoline ring system.[11] Maintain this temperature for 2-3 hours or until TLC indicates the consumption of the intermediate.

-

Isolation: Cool the reaction mixture, which should cause the product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, to precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove the Dowtherm A, and dry under a vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Chlorination of the 4-Hydroxy Group

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is the final and critical step. The hydroxyl group is transformed into an excellent leaving group (chloride) for subsequent nucleophilic substitution reactions.

-

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a potent chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chlorides, a standard and field-proven method.

Detailed Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), add Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq, e.g., 6.11 g, 26.0 mmol).[5]

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 20 mL), which acts as both the reagent and solvent.[5]

-

Heating: Stir the mixture and heat it to 100°C for 3.5 hours.[5] The reaction should be monitored by TLC until the starting material is fully consumed.

-

Workup and Isolation: After cooling the reaction to room temperature, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Purification: Collect the yellow semi-solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry under a vacuum. The resulting Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is often of sufficient purity for subsequent steps but can be purified further by column chromatography or recrystallization.[5]

PART 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate stems from its strategically placed functional groups, which allow for controlled and diverse chemical modifications.

Reactivity at the C4-Position

The chlorine atom at the C4-position is the molecule's primary reactive center. It is highly activated towards nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its use in creating libraries of potential drug candidates. Common nucleophiles include primary and secondary amines (e.g., piperazine derivatives), which are frequently found in the structures of fluoroquinolone antibiotics.[3][13]

Role as a Fluoroquinolone Antibiotic Intermediate

Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics.[14] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[15][16] These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to rapid bacterial cell death.[14][16]

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate serves as a key precursor for antibiotics like ciprofloxacin and its analogues.[13][17] The synthetic strategy typically involves substituting the C4-chloro group with a piperazine or another cyclic amine, followed by hydrolysis of the ethyl ester at C3 to the essential carboxylic acid, which is crucial for binding to the enzyme target.[13][18]

Mechanism of Action: DNA Gyrase Inhibition

Caption: Mechanism of action of fluoroquinolone antibiotics.

Application in Metabolic Disease Research

Beyond antibiotics, this compound is a documented intermediate for synthesizing molecules that target the Liver X Receptors (LXRα and LXRβ).[6][7] These nuclear receptors are key regulators of cholesterol, fatty acid, and glucose metabolism. The ability to prepare selective LXRβ modulators from this quinoline scaffold highlights its versatility and potential for developing treatments for metabolic disorders like atherosclerosis and dyslipidemia.[6][7]

PART 4: Safety and Handling

As with any active chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields that comply with OSHA or European Standard EN166 regulations.[19]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin, eyes, or clothing.[19]

-

Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place.[7][19]

-

Fire Safety: The material is a combustible solid. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[20]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It should not be released into the environment.[19]

Conclusion

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is more than a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and proven utility as a precursor to potent antibiotics and metabolic modulators make it an invaluable asset in the drug discovery pipeline. This guide provides the foundational knowledge for researchers to harness its potential in developing the next generation of therapeutic agents.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Merck Index. Gould-Jacobs Reaction. [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

-

Chem-Space. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE CAS#: 56824-90-9. [Link]

-

PubChem. Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate. [Link]

-

ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

-

National Institutes of Health. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

PubChem. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. [Link]

-

MySkinRecipes. Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

PubChem. 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

-

PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. [Link]

-

Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

-

PubMed Central. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. [Link]

-

ResearchGate. Chemical structures of some FDA approved marketed fluoroquinolone-based antibiotic drugs. [Link]

-

MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]

Sources

- 1. 4-Chloro-8-fluoro-2-methylquinoline|CAS 18615-59-3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE CAS#: 56824-90-9 [amp.chemicalbook.com]

- 7. Ethyl4-chloro-8-fluoroquinoline-3-carboxylate , 98% , 56824-90-9 - CookeChem [cookechem.com]

- 8. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE(56824-90-9) 1H NMR spectrum [chemicalbook.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Buy 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 75001-60-4 [smolecule.com]

- 16. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 19. fishersci.com [fishersci.com]

- 20. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

Molecular structure of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Significance of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents one of the most important heterocyclic scaffolds in medicinal chemistry.[1][2] Its unique structural and electronic properties have allowed for its incorporation into a vast array of therapeutic agents, demonstrating a remarkable range of biological activities including antimalarial, antibacterial, anti-inflammatory, and anticancer effects.[3][4] Derivatives such as chloroquine and the extensive family of fluoroquinolone antibiotics have become cornerstone treatments for infectious diseases, underscoring the scaffold's therapeutic versatility.[2][5]

This guide provides a detailed technical examination of a specific, highly functionalized derivative: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate . We will dissect its molecular architecture, explore its synthetic pathway with mechanistic rationale, detail its analytical characterization, and discuss its significance as a building block in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

The structure of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is characterized by a quinoline core strategically decorated with substituents that impart specific chemical reactivity and biological potential.

-

Quinoline Core: The foundational bicyclic aromatic system provides a rigid, planar scaffold ideal for precise geometric presentation of functional groups and interaction with biological targets.

-

4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. It transforms the preceding 4-hydroxyquinoline into a versatile electrophile, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This position is frequently modified to introduce diverse side chains, crucial for tuning the biological activity of quinoline-based drugs.

-

8-Fluoro Group: The fluorine atom at the C8 position significantly modulates the electronic properties of the benzene portion of the ring system. Its strong electron-withdrawing nature can influence the acidity of neighboring protons and the overall metabolic stability of the molecule. In the context of fluoroquinolone antibiotics, halogen substitution at this position has been linked to potent biological activity.[6]

-

Ethyl 3-Carboxylate Group: This ester group at the C3 position is a critical pharmacophore element found in many quinolone antibiotics. It is known to be essential for binding to the target enzyme, DNA gyrase, by forming key interactions within the enzyme's active site.[6][7]

Diagram 1: Annotated Chemical Structure

Caption: Chemical structure with IUPAC numbering.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClFNO₂ | [8] |

| Molecular Weight | 253.66 g/mol | Calculated |

| CAS Number | 56824-90-9 | [9] |

| Appearance | Expected to be a solid (e.g., yellow semi-solid as crude) | [10] |

| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃), polar aprotic solvents | [10] |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a robust two-stage process, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by a functional group conversion to install the key chloro substituent.

Diagram 2: Synthetic Workflow

Caption: High-level workflow for the synthesis.

Stage 1: Gould-Jacobs Reaction to form the 4-Hydroxyquinoline Core

The Gould-Jacobs reaction is a classic and reliable method for synthesizing the 4-hydroxyquinoline scaffold.[11][12][13]

-

Mechanism: The reaction begins with the nucleophilic attack of the aniline nitrogen (from 2-fluoroaniline) onto the electron-deficient vinyl carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an enamine intermediate.

-

Causality: This initial condensation is driven by the formation of a thermodynamically stable conjugated system.

-

Cyclization: Upon heating, a pericyclic 6-electron electrocyclization occurs. The enamine attacks the benzene ring at the ortho position, followed by tautomerization to re-aromatize the benzene ring. This step is typically the most energy-intensive, often requiring high temperatures (e.g., in a high-boiling solvent like diphenyl ether).[14]

-

Final Tautomerization: The resulting 4-hydroxyquinoline exists in equilibrium with its 4-oxo tautomer (a quinolone), with the keto form generally being more stable.

Stage 2: Chlorination of the 4-Hydroxy Group

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step.

-

Mechanism: The 4-hydroxyquinoline precursor is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The oxygen of the hydroxy (or keto) group acts as a nucleophile, attacking the phosphorus atom of POCl₃. A series of eliminations generates a highly reactive chlorophosphate intermediate on the quinoline ring. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product.

-

Causality: This reaction is effective because the phosphorus oxychloride converts the poor leaving group (hydroxyl) into an excellent leaving group (a phosphate derivative), facilitating nucleophilic substitution.

Experimental Protocol

Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate) (This is a representative protocol based on the standard Gould-Jacobs reaction)

-

In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is evolved during this condensation step.

-

Add a high-boiling solvent (e.g., diphenyl ether) to the reaction mixture.

-

Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes to induce thermal cyclization.

-

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Step 2: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (Final Product) (This protocol is adapted from a documented procedure)[10]

-

Combine the intermediate, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq), and an excess of phosphorus oxychloride (POCl₃, approx. 3-5 volumes).

-

Stir the mixture and heat to 100 °C for 3.5 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood).

-

The resulting crude product (a yellow semi-solid) can be used directly or purified further by chromatography if necessary.[10]

Spectroscopic and Analytical Characterization

Confirming the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the compound.

Diagram 3: Analytical Validation Workflow

Caption: Standard workflow for structural confirmation.

Table 2: Spectroscopic Data for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

| Technique | Data / Expected Signals | Interpretation |

| ¹H NMR | Actual Data (400 MHz, CDCl₃): δ 9.58 (1H, s), 8.46 (1H, d), 8.04-7.90 (2H, m), 4.60 (2H, q), 1.54 (3H, t)[10] | s @ 9.58: Aromatic proton at C2, highly deshielded by the adjacent nitrogen and ester. d @ 8.46 & m @ 8.04-7.90: The three aromatic protons on the fluorinated benzene ring (C5, C6, C7). q @ 4.60 & t @ 1.54: Classic ethyl ester pattern (CH₂ quartet, CH₃ triplet). |

| ¹³C NMR | Expected Signals: ~12 carbons total. δ > 160: Ester carbonyl (C=O). δ 110-150: Aromatic and vinyl carbons. Signals for carbons bonded to F and Cl will show characteristic shifts. δ ~60: Ester CH₂. δ ~14: Ester CH₃. | Confirms the carbon skeleton and the presence of the ester functional group. |

| Mass Spec | Expected M⁺: m/z = 253. Isotopic Pattern: A characteristic M+2 peak at m/z = 255 with ~1/3 the intensity of the M⁺ peak. | Confirms the molecular weight and definitively proves the presence of one chlorine atom due to the ³⁵Cl/³⁷Cl isotope ratio. |

| IR Spec | Expected Absorptions: ~1720 cm⁻¹: Strong C=O stretch from the ester. ~1600, 1500 cm⁻¹: C=C and C=N stretches from the aromatic quinoline core. ~1250 cm⁻¹: C-O stretch from the ester. ~1200 cm⁻¹: C-F stretch. ~750 cm⁻¹: C-Cl stretch. | Confirms the presence of key functional groups (ester, aromatic system, C-F, C-Cl). |

Applications and Biological Significance

While Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is primarily documented as a chemical intermediate, its structure contains all the core elements of the highly successful fluoroquinolone class of antibiotics.[9][15] Its value lies in its potential as a versatile starting point for creating extensive libraries of novel therapeutic agents.

-

Intermediate for LXRβ Modulators: The compound has been explicitly used as an intermediate to prepare ligands with high affinity for the Liver X Receptor beta (LXRβ).[9] LXR modulators are actively being researched for their potential in treating metabolic diseases, inflammation, and certain cancers. The 4-chloro position is readily displaced by various nucleophiles (e.g., phenols) to build larger, more complex molecules targeting these receptors.

-

Scaffold for Antibacterial Agents: The fluoroquinolone core is a validated pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][7] The 6-fluoro substituent is a well-known enhancer of antibacterial activity.[4] While this molecule has a fluorine at the C8 position, this substitution pattern is also known in potent antibiotics.[6] The 4-chloro group serves as a synthetic handle to introduce various amine-containing heterocycles at the C7 position (via a multi-step sequence not covered here), a common strategy to modulate the antibacterial spectrum and potency.[6][16]

-

Structure-Activity Relationship (SAR) Insights: The presence of both chloro and fluoro groups allows for the systematic study of halogen effects on drug-target interactions, metabolic stability, and pharmacokinetic properties. The 8-chloro substituent in some fluoroquinolones, while contributing to activity, has also been associated with phototoxicity, making the study of related 8-fluoro analogues like this one important for designing safer drugs.[6]

Conclusion

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is more than just a chemical compound; it is a carefully designed molecular tool. Its structure is the culmination of decades of research into the medicinal chemistry of quinolines. The strategic placement of its chloro, fluoro, and ester functional groups provides a potent combination of a validated biological scaffold and versatile chemical reactivity. Through robust synthetic methods like the Gould-Jacobs reaction and subsequent chlorination, this intermediate is made readily accessible. Its true value is realized in its application as a key building block for synthesizing novel drug candidates, from antibacterial agents to metabolic disease modulators, making it a compound of significant interest to the drug discovery community.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. RSC Medicinal Chemistry.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Gould–Jacobs reaction. Wikipedia.

-

Gould–Jacobs reaction. Wikiwand.

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

-

Unlocking The Biological Potential of Quinolines: A Review. Journal of Drug Delivery and Therapeutics.

-

ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis. ChemicalBook.

-

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. PubChem.

-

Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate.

-

ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE. AK Scientific, Inc..

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.

-

Fluoroquinolones: Chemistry & Action – A Review. ResearchGate.

-

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. Sigma-Aldrich.

-

Ethyl 4-Chloroquinoline-3-carboxylate. PubChem.

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.

-

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate.

-

Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate.

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PMC.

-

Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.

-

Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PMC.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jddtonline.info [jddtonline.info]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | C12H9ClFNO2 | CID 1479093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE CAS#: 56824-90-9 [amp.chemicalbook.com]

- 10. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. iipseries.org [iipseries.org]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

An In-depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Introduction: The Significance of Quinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a multitude of natural products and synthetic compounds with significant biological activities. Its presence in the antimalarial drug quinine established its importance early on, and subsequent research has unveiled a broad spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The versatility of the quinoline ring system, allowing for substitution at various positions, provides a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, highly functionalized quinoline derivative: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. The strategic placement of a chlorine atom at the 4-position, a fluorine atom at the 8-position, and an ethyl carboxylate group at the 3-position makes this molecule a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1] The electron-withdrawing nature of the substituents significantly influences the reactivity and biological interactions of the quinoline core. This document aims to provide a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, characterization, and safe handling protocols.

IUPAC Nomenclature: A Systematic Breakdown

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the compound of interest is ethyl 4-chloro-8-fluoroquinoline-3-carboxylate .[2] Let's deconstruct this name to understand the underlying structure:

-

quinoline : This is the parent heterocycle, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.

-

-3-carboxylate : This suffix indicates the presence of a carboxylate group (-COO-) at the 3-position of the quinoline ring.

-

Ethyl : This prefix specifies that the carboxylate group is an ethyl ester (-COOCH₂CH₃).

-

4-chloro : A chlorine atom is substituted at the 4-position of the quinoline ring.

-

8-fluoro : A fluorine atom is substituted at the 8-position of the quinoline ring.

The numbering of the quinoline ring system follows a specific convention, starting from the nitrogen atom as position 1 and proceeding around the rings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClFNO₂ | PubChem |

| Molecular Weight | 253.66 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 56824-90-9 | ChemicalBook |

Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a multi-step process that is crucial for its availability as a research chemical. A common synthetic route involves the chlorination of the corresponding 4-hydroxyquinoline precursor.

Experimental Protocol: Chlorination of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is based on a method described for the synthesis of similar quinoline derivatives.

Materials:

-

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, combine Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) with an excess of phosphorus oxychloride (POCl₃).

-

Attach a reflux condenser to the flask and heat the reaction mixture at 100°C for 3.5 hours.[3] The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice with constant stirring. This step should be performed in an ice bath to control the exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

Spectroscopic Characterization

Confirmation of the structure of the synthesized Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is achieved through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, the expected signals would include a singlet for the proton at the 2-position of the quinoline ring, multiplets for the aromatic protons, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. A reported ¹H-NMR spectrum in CDCl₃ shows peaks at δ 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), and 1.54 (t, 3H).[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom in the quinoline ring, the carboxylate group, and the ethyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The expected molecular ion peak would correspond to the molecular weight of the compound (253.66 g/mol ).

Spectroscopic Analysis Workflow

Caption: Decision workflow for the spectroscopic analysis of the synthesized compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hazard Statements:

While specific GHS hazard statements for this exact compound are not consistently reported across all sources, related compounds with similar structures are known to cause skin and eye irritation. It is prudent to handle this compound with care. For example, Ethyl 4-chloroquinoline-3-carboxylate is reported to cause skin irritation (H315) and serious eye irritation (H319).[5]

Conclusion

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. A thorough understanding of its properties, handling, and characterization is essential for its effective and safe use in the laboratory. This guide has provided a comprehensive overview to aid researchers in their endeavors with this important chemical intermediate.

References

-

Ethyl 4-chloroquinoline-3-carboxylate. PubChem. [Link]

-

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. PubChem. [Link]

Sources

- 1. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE CAS#: 56824-90-9 [amp.chemicalbook.com]

- 2. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | C12H9ClFNO2 | CID 1479093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a fluorine atom at the 8-position, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the primary applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 56824-90-9 | [1][2] |

| Molecular Formula | C₁₂H₉ClFNO₂ | [1][2] |

| Molecular Weight | 253.66 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not experimentally determined for this specific isomer. A similar compound, Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, has a melting point of 71-72 °C.[4] | |

| Boiling Point | Predicted: 332.1 ± 37.0 °C | [5] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Storage | Store in a cool, dry place, away from incompatible materials. Inert atmosphere, 2-8°C is recommended for long-term storage.[6] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), 1.54 (t, 3H).[1]

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), C-F stretch (around 1000-1400 cm⁻¹), and C-O stretch (around 1200-1300 cm⁻¹).[9]

Chemical Properties and Reactivity

The chemical behavior of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is largely dictated by the electrophilic nature of the C4 carbon, which is activated by the electron-withdrawing quinoline nitrogen and the chloro substituent. This makes the compound highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. Common nucleophiles include amines, alcohols, and thiols.

Caption: Generalized SₙAr reaction of the title compound.

This reactivity allows for the introduction of diverse functional groups at the 4-position, enabling the synthesis of a wide array of derivatives with tailored biological activities.

Experimental Protocols

Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

The most common and efficient method for the synthesis of the title compound is through the chlorination of its corresponding 4-hydroxyquinoline precursor.

Reaction:

Ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of Ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate and an excess of phosphorus oxychloride (POCl₃) is prepared.[1]

-

Heating: The reaction mixture is heated to 100°C and stirred for approximately 3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.

-

Extraction: The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and then extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Applications in Drug Development

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably fluoroquinolone antibiotics and Liver X Receptor (LXR) modulators.

Fluoroquinolone Antibiotics

The 4-chloroquinoline core is a common precursor for the synthesis of fluoroquinolone antibiotics. The chlorine atom at the 4-position is typically displaced by a piperazine moiety or other cyclic amines, which is a crucial step in assembling the final active pharmaceutical ingredient (API).[10][11][12][13] The fluorine atom at the 8-position can influence the drug's pharmacokinetic and pharmacodynamic properties.

Liver X Receptor (LXR) Modulators

This compound is also utilized as an intermediate in the preparation of selective LXRβ agonists.[5][14] LXRs are nuclear receptors that play a key role in cholesterol metabolism and inflammation, making them attractive targets for the treatment of atherosclerosis and other metabolic diseases. The quinoline scaffold serves as a template for designing ligands with high affinity and selectivity for LXRβ over LXRα.

Safety and Handling

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its well-defined reactivity, centered around the nucleophilic substitution at the 4-position, allows for the facile introduction of a wide range of functional groups. This has led to its successful application in the synthesis of potent fluoroquinolone antibiotics and selective LXRβ modulators. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

-

Sobhani, S., Zarifi, F., & Skibsted, J. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved from [Link]

- Al-Qawasmeh, R. A., et al. (2011). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research.

- Faiz, M., et al. (2012). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.

-

A. F. K. K. L. M. N. P. S. S. S. V. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2793. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024, February 16). YouTube. Retrieved from [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2533. [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

G. C. S. L. A. S. Y. J. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 57(1), 282–291. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.

Sources

- 1. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate AldrichCPR 77779-49-8 [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. Ethyl4-chloro-8-fluoroquinoline-3-carboxylate , 98% , 56824-90-9 - CookeChem [cookechem.com]

- 6. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | 953803-84-4 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 14. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE CAS#: 56824-90-9 [amp.chemicalbook.com]

Introduction: The Strategic Importance of a Quinolone Intermediate

An In-Depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As a senior application scientist, my objective is to synthesize core scientific data with actionable, field-proven insights, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application.

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate belongs to the quinolone class of compounds, a scaffold renowned for its "privileged" status in drug discovery, most notably as the core of many fluoroquinolone antibiotics.[1][2] However, the utility of this specific molecule extends beyond anti-infectives. Its true value lies in its role as a versatile synthetic intermediate. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, while the fluoro and ethyl carboxylate moieties offer opportunities for further derivatization. This strategic combination of functional groups makes it a valuable precursor for synthesizing complex molecules, including modulators for novel biological targets.[3][4] This guide will dissect its fundamental properties, synthesis, and analytical validation, providing a robust framework for its effective use in research and development.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a white to off-white solid under standard conditions.[3] Its key identifiers and calculated properties are summarized below. The molecular weight, determined by the sum of the atomic weights of its constituent atoms (C₁₂H₉ClFNO₂), is a critical parameter for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 253.66 g/mol | [3][5] |

| Molecular Formula | C₁₂H₉ClFNO₂ | [3][5][6] |

| CAS Number | 56824-90-9 | [3][5] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 332.1 ± 37.0 °C | [3] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -1.27 ± 0.41 | [3] |

Synthesis Pathway and Mechanistic Rationale

The most common and efficient synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate involves the chlorination of its 4-hydroxy (or 4-oxo tautomer) precursor, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5][7]

Reaction: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate → Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Reagent: Phosphorus(V) oxychloride (POCl₃, also known as trichlorophosphate)[5]

Expertise & Causality: The choice of POCl₃ is deliberate and mechanistically sound. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a dichlorophosphoryl intermediate. The chloride ion, now a good nucleophile, attacks the C4 position in an addition-elimination sequence, displacing the dichlorophosphate group and yielding the final 4-chloro product. This reaction is a standard and highly effective method for converting cyclic amides or vinylogous acids into their corresponding chloro derivatives.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. Ethyl4-chloro-8-fluoroquinoline-3-carboxylate , 98% , 56824-90-9 - CookeChem [cookechem.com]

- 4. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE CAS#: 56824-90-9 [amp.chemicalbook.com]

- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Chapter 1: The Core Mechanism of Action - Dual Inhibition of Bacterial Type II Topoisomerases

An In-Depth Technical Guide to the Biological Activity of Fluoroquinolone Derivatives

This guide provides a comprehensive exploration of the multifaceted biological activities of fluoroquinolone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond foundational knowledge to deliver field-proven insights into the mechanisms, evaluation, and expanding therapeutic potential of this critical class of compounds. We will dissect the causality behind experimental designs and present self-validating protocols to ensure technical accuracy and reproducibility.

The foundational biological activity of fluoroquinolones (FQs) is their potent bactericidal effect, which is achieved by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase (Topoisomerase II): Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for initiating DNA replication.[2][3] FQs bind to the complex formed between DNA gyrase and DNA, specifically targeting the A subunit (encoded by the gyrA gene).[2][4] This binding stabilizes the transient double-strand breaks created by the enzyme, preventing DNA re-ligation and leading to the accumulation of lethal DNA damage and subsequent cell death.[2][3]

-

Topoisomerase IV: The primary target in most Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[1][3] FQs inhibit this enzyme by stabilizing the cleavage complex, which prevents the separation of genetic material and ultimately halts cell division.[3][5]

The dual-targeting nature of newer FQs, which inhibit both enzymes with near equipotency, is a key strategy in reducing the emergence of drug-resistant mutants.[6]

Caption: Dual-targeting mechanism of fluoroquinolones in bacteria.

Chapter 2: Structure-Activity Relationships (SAR): Engineering Potency and Spectrum

The biological activity of FQ derivatives is profoundly influenced by substitutions on the core quinolone ring. Understanding these SARs is paramount for designing novel agents with enhanced potency, an expanded spectrum of activity, and improved pharmacokinetic profiles.[2][7]

-

N-1 Position: A cyclopropyl group is often optimal, enhancing DNA gyrase binding and overall antibacterial potency.[7][8]

-

C-3 Carboxylic Acid: This group, along with the C-4 keto group, is essential for binding to the DNA gyrase-DNA complex and is critical for antibacterial activity.[9][10]

-

C-6 Fluorine Atom: The defining feature of fluoroquinolones, this substitution significantly enhances cell penetration and DNA gyrase inhibition, leading to a dramatic increase in antibacterial potency compared to non-fluorinated quinolones.[7][11]

-

C-7 Substituent: This position is the primary site for modifications that modulate the spectrum of activity. Bulky substituents like piperazine or pyrrolidine rings enhance activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[7][12]

-

C-8 Position: Substitution with a methoxy group can enhance activity against Gram-positive and anaerobic bacteria and may reduce the selection of resistant mutants.[6]

Caption: Key positions for modification on the fluoroquinolone scaffold.

Chapter 3: Spectrum of Antibacterial Activity

Fluoroquinolone derivatives are prized for their broad-spectrum activity.[13] Later generations exhibit enhanced potency against Gram-positive organisms, atypical pathogens, and even some anaerobic bacteria.[3][14]

-

Gram-Negative Bacteria: Generally, FQs show excellent activity against a wide range of Gram-negative bacteria, including Enterobacterales (E. coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa. Ciprofloxacin is particularly potent against P. aeruginosa.[14][15][16]

-

Gram-Positive Bacteria: While older FQs had limited activity, newer agents like levofloxacin and moxifloxacin show significantly improved potency against Gram-positive cocci, including Staphylococcus aureus (both MSSA and some MRSA) and Streptococcus pneumoniae.[14][15][17]

-

Atypical and Other Pathogens: FQs are effective against atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[14][16] They also demonstrate activity against mycobacteria, with moxifloxacin being more potent than ciprofloxacin against Mycobacterium tuberculosis.[15]

| Organism | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |

| Escherichia coli | 0.015 - 1 | 0.015 - 2 | 0.015 - 0.5 |

| Pseudomonas aeruginosa | 0.25 - 4 | 0.5 - 8 | 2 - 8 |

| Staphylococcus aureus | 0.12 - 2 | 0.12 - 4 | 0.03 - 0.5 |

| Streptococcus pneumoniae | 1 - 4 | 0.5 - 2 | 0.12 - 0.5 |

| Mycobacterium tuberculosis | 0.5 - 2 | 0.25 - 1 | 0.12 - 0.5 |

| Table 1: Representative Antibacterial Spectrum of Common Fluoroquinolones. Data compiled from multiple sources.[15][18] MIC ranges can vary based on resistance patterns. |

Chapter 4: Mechanisms of Bacterial Resistance

The rise of FQ resistance is a significant clinical challenge.[11][16] Resistance primarily develops through two mechanisms, often in a stepwise manner where multiple mutations lead to high-level resistance.[11][19]

-

Target Enzyme Alterations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[19][20] These mutations occur in specific regions known as the Quinolone Resistance-Determining Regions (QRDRs) and alter the enzyme structure, reducing the binding affinity of FQs.[4][20]

-

Reduced Drug Accumulation: This occurs via two main pathways:

-

Overexpression of Efflux Pumps: Bacteria can actively pump FQs out of the cell using multidrug resistance (MDR) efflux pumps (e.g., AcrAB-TolC in E. coli, NorA in S. aureus), preventing the drug from reaching its intracellular target.[4][21]

-

Decreased Outer Membrane Permeability: In Gram-negative bacteria, mutations in genes encoding porin proteins can reduce the influx of FQs into the cell.[4][20]

-

Chapter 5: Methodologies for Evaluating Biological Activity

A structured, multi-tiered approach is essential for characterizing the biological activity of novel FQ derivatives. The workflow typically progresses from broad screening to specific mechanistic and safety assays.

Caption: Workflow for evaluating novel fluoroquinolone derivatives.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the FQ derivative in a suitable solvent (e.g., DMSO or water).

-

Preparation of Microtiter Plate:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the stock solution (or a working dilution) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth + inoculum, no drug).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from fresh colonies on an agar plate, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the FQ derivative in which there is no visible growth (i.e., the first clear well).

Experimental Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Principle: This assay measures the ability of an FQ derivative to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase. The different DNA topoisomers (relaxed, supercoiled) are then separated by agarose gel electrophoresis.[15]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

5x Assay Buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

Purified DNA Gyrase enzyme (E. coli or other)

-

Relaxed plasmid DNA (e.g., pBR322) substrate

-

Varying concentrations of the FQ derivative (or vehicle control)

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a protein denaturant (SDS).

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

-

-

Visualization and Analysis:

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

The control lane (no inhibitor) should show a fast-migrating band corresponding to supercoiled DNA.

-

Inhibitory concentrations of the FQ will result in a slower-migrating band corresponding to the relaxed DNA substrate.

-

The IC₅₀ value (the concentration that inhibits 50% of the supercoiling activity) can be determined by densitometric analysis of the bands.[15]

-

Chapter 6: Beyond Bacteria - The Expanding Therapeutic Landscape

A fascinating area of current research is the repurposing of FQ derivatives for non-antibacterial applications, driven by their ability to interact with topoisomerases in other organisms and other cellular targets.[3][5]

Anticancer Activity

The anticancer potential of FQs stems from their ability to inhibit human topoisomerase II, an enzyme crucial for cancer cell proliferation, similar to their action on bacterial gyrase.[5][22][23] This inhibition leads to DNA damage, cell cycle arrest (often at the G2/M phase), and induction of apoptosis in cancer cells.[5][22] Numerous novel FQ derivatives have been synthesized and show potent cytotoxic activity against a range of cancer cell lines.[3][22][24]

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound |

| Ciprofloxacin-thiadiazole | MCF-7 (Breast) | 4.3 - 15.2 | Ciprofloxacin (>100) |

| Ciprofloxacin-chalcone | A549 (Lung) | 27.71 | Doxorubicin (0.8) |

| Ciprofloxacin-chalcone | HepG2 (Liver) | 22.09 | Doxorubicin (0.7) |

| Moxifloxacin-hydrazone | NCI-60 Panel (Mean) | 1.78 | Etoposide |

| Ofloxacin-hydrazone | NCI-60 Panel (Mean) | 1.45 | Etoposide |

| Table 2: Anticancer Activity of Selected Fluoroquinolone Derivatives. Data compiled from multiple sources.[3][5][23] |

Antiparasitic, Antiviral, and Antifungal Activities

-

Antiparasitic: FQs have demonstrated activity against parasites like Plasmodium falciparum (malaria) and trypanosomes.[15][25] This is attributed to the inhibition of a bacterial-like type II topoisomerase found in the apicoplast of the parasite.[25]

-

Antiviral: Some FQs have shown in vitro activity against viruses such as SARS-CoV-2 and HIV-1, though the mechanisms are still under investigation and often require high concentrations.[3][15]

-

Antifungal: The antifungal activity of FQs is generally weak.[15] However, certain derivatives have shown modest effects, particularly against Candida species.[5]

Chapter 7: Evaluating Cytotoxicity and Therapeutic Selectivity

For any FQ derivative being considered for therapeutic use, especially as an anticancer agent, it is critical to assess its toxicity toward normal mammalian cells. This allows for the determination of a selectivity index (SI), a key parameter in drug development.

Experimental Protocol 3: MTT Assay for Cytotoxicity Assessment

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., a normal cell line like Vero or a cancer cell line like MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the FQ derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Fluoroquinolone derivatives remain a cornerstone of antimicrobial therapy, but their biological activity is far more diverse than initially conceived. The core quinolone scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for developing novel therapeutics. Future research will undoubtedly focus on synthesizing next-generation derivatives with enhanced activity against highly resistant bacterial strains and on optimizing the potent anticancer properties of these compounds. A deeper understanding of their interactions with eukaryotic topoisomerases and other off-target effects will be crucial for translating these promising laboratory findings into safe and effective clinical agents.

References

-

Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. Available at: [Link]

- Bader, M. S., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.

-

Gajda, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. Available at: [Link]

- Ezelarab, H., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Journal of King Saud University - Science.

- Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.

-

Hooper, D. C., & Wolfson, J. S. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

- Foroumadi, A., et al. (2016). Antibacterial Activity of Lipophilic Fluoroquinolone Derivatives.

-

Medcrine. (2024). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. YouTube. Available at: [Link]

- Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.

-

MSD Manual Professional Edition. (2023). Fluoroquinolones. MSD Manuals. Available at: [Link]

-

Ko, W. C., et al. (2003). In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Heisig, P. (2014). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. Antibiotics. Available at: [Link]

-

Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]

- Scientific Publisher. (2025). Fluoroquinolone derivatives: Significance and symbolism. Scientific Publisher.

-

Hardy Diagnostics. (n.d.). Fluoroquinolone Resistance and Screening Methods. Hardy Diagnostics. Available at: [Link]

- Jacoby, G. A. (2005). Mechanisms of drug resistance: quinolone resistance.

-

Neu, H. C. (1993). In vitro activity of fluoroquinolones against gram-positive bacteria. The American Journal of Medicine. Available at: [Link]

-

Gajda, M., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC - NIH. Available at: [Link]

- Zhang, Y., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry.

- Heisig, P. (1996). Mechanisms of quinolone resistance. Journal of Antimicrobial Chemotherapy.

-

El-Masry, R. H., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. Available at: [Link]

-

Hiasa, H., et al. (2005). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

- Nguyen, T. A., et al. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry.

-

Norville, I. H., et al. (2021). Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

- Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs.

- Sissi, C., & Palumbo, M. (2010). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega.

- Yadav, P., et al. (2022). Anticancer activities of Fluoroquinolone derivatives and complexes.

-

Gebru, E., et al. (2017). Using In Vitro Dynamic Models To Evaluate Fluoroquinolone Activity against Emergence of Resistant Salmonella enterica Serovar Typhimurium. Antimicrobial Agents and Chemotherapy. Available at: [Link]

- Wesołowska, O., et al. (2023). Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic...

- de Oliveira, G. A. R., et al. (2024).

-

Hooper, D. C. (2000). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases. Available at: [Link]

-

Singh, U. P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

- Hooper, D. C. (2001). Emerging Mechanism of Fluoroquinolone Resistance.

-

Doern, C. D., et al. (2001). Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 9. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Fluoroquinolone derivatives: Significance and symbolism [wisdomlib.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 16. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 17. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. news-medical.net [news-medical.net]

- 23. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quinolone-Based Antibacterial Agents